Introduction: Unveiling 9-Guanidino-nonanoic Acid
Introduction: Unveiling 9-Guanidino-nonanoic Acid
An In-depth Technical Guide to the Chemical Properties of 9-Guanidino-nonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
9-Guanidino-nonanoic acid is a fascinating hybrid molecule that marries the nine-carbon aliphatic chain of nonanoic acid with the highly basic and biologically significant guanidinium group. This unique combination suggests a molecule with amphipathic character and the potential for diverse biological activities. The guanidinium group is a key feature in many natural and synthetic compounds with important pharmacological properties, including antimicrobial and enzyme-inhibiting activities.[1][2] The nonanoic acid backbone, a medium-chain fatty acid, is known for its ability to interact with and disrupt cell membranes, and it also serves as a versatile scaffold for chemical modifications.[3][4][5]
This technical guide provides a comprehensive overview of the chemical properties of 9-Guanidino-nonanoic acid, offering insights into its synthesis, purification, characterization, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related guanidino-containing fatty acids.
Physicochemical Properties: A Tale of Two Functional Groups
The chemical personality of 9-Guanidino-nonanoic acid is dominated by its two key functional groups: the terminal carboxylic acid and the guanidinium group. The long hydrocarbon chain imparts lipophilicity, while the charged guanidinium and carboxylate groups provide a hydrophilic character, making the molecule amphipathic.
Predicted Physicochemical Data
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₁₀H₂₁N₃O₂ | |
| Molecular Weight | 215.29 g/mol | |
| Appearance | Predicted to be a white to off-white solid | Based on similar guanidino-carboxylic acids |
| pKa (Carboxylic Acid) | ~4.9 | Similar to nonanoic acid[6] |
| pKa (Guanidinium) | ~13.5 | Characteristic of guanidinium groups[1] |
| Water Solubility | Predicted to be sparingly soluble | Amphipathic nature |
| Organic Solvent Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | Based on the polar functional groups |
| logP | Predicted to be lower than nonanoic acid due to the hydrophilic guanidinium group |
Synthesis of 9-Guanidino-nonanoic Acid: A Proposed Pathway
A plausible and efficient synthetic route to 9-Guanidino-nonanoic acid involves the guanidinylation of 9-aminononanoic acid. This approach leverages the nucleophilic nature of the terminal amino group to react with a suitable guanidinylating agent.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 9-Guanidino-nonanoic acid.
Step-by-Step Synthetic Protocol (Hypothetical)
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Dissolution: Dissolve 9-aminononanoic acid in an aqueous solution of a suitable base, such as sodium hydroxide or potassium hydroxide, to deprotonate the amino group and increase its nucleophilicity. The pH of the solution should be adjusted to be above 9.[7]
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Addition of Guanidinylating Agent: Slowly add a guanidinylating agent, such as O-methylisourea sulfate or cyanamide, to the reaction mixture.[7][8] An excess of the guanidinylating agent may be used to drive the reaction to completion.
-
Heating: Heat the reaction mixture to a temperature between 60°C and 90°C for several hours to facilitate the guanidinylation reaction.[7]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture and acidify it to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system or by column chromatography.
Purification and Analytical Characterization
Ensuring the purity and confirming the identity of the synthesized 9-Guanidino-nonanoic acid is crucial for any subsequent biological or chemical studies. A combination of chromatographic and spectroscopic techniques is recommended.
Purification Techniques
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Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent will depend on the solubility of the product and impurities.
-
Ion-Exchange Chromatography: Given the presence of both acidic and basic functional groups, ion-exchange chromatography can be a powerful tool for purification.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for both analytical purity assessment and preparative purification.
Analytical Methods
| Technique | Expected Observations |
| ¹H NMR | - A triplet corresponding to the methyl protons at the end of the alkyl chain. - A series of multiplets for the methylene protons of the alkyl chain. - A triplet for the methylene protons adjacent to the guanidinium group. - A triplet for the methylene protons adjacent to the carboxylic acid group. - Broad signals for the N-H protons of the guanidinium group. |
| ¹³C NMR | - A signal for the methyl carbon. - A series of signals for the methylene carbons. - A signal for the carbon of the carboxylic acid. - A signal for the carbon of the guanidinium group. |
| Mass Spectrometry | - An exact mass measurement of the molecular ion [M+H]⁺ to confirm the elemental composition. |
| HPLC | - A single major peak in the chromatogram indicating the purity of the compound. A gradient elution with a C18 column is a good starting point.[9] |
Stability and Storage Considerations
The stability of 9-Guanidino-nonanoic acid is an important factor for its handling and long-term use.
-
pH Stability: The guanidinium group is generally stable under a wide range of pH conditions. However, extreme pH values and high temperatures could lead to hydrolysis. The ester linkage that could be formed from the carboxylic acid would be susceptible to hydrolysis under acidic or basic conditions.
-
Storage: For long-term storage, it is recommended to keep the compound as a solid in a cool, dry, and dark place. If in solution, it should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.[10]
Potential Biological Activity and Applications
The unique structure of 9-Guanidino-nonanoic acid suggests several potential biological activities and applications.
Potential Mechanism of Action
Caption: Potential interaction with a cell membrane.
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Antimicrobial Activity: The guanidinium group is known to impart antimicrobial properties to molecules.[1] Combined with the membrane-disrupting potential of the nonanoic acid tail, 9-Guanidino-nonanoic acid could be an effective antimicrobial agent. Nonanoic acid itself has demonstrated antifungal and antibacterial properties.[10][11][12]
-
Enzyme Inhibition: Many guanidino-containing compounds are known to be enzyme inhibitors, particularly of proteases and nitric oxide synthases.[2] The specific inhibitory activity of 9-Guanidino-nonanoic acid would need to be experimentally determined.
-
Drug Delivery: The amphipathic nature of this molecule could make it a candidate for use in drug delivery systems, such as liposomes or micelles, to enhance the solubility and bioavailability of other therapeutic agents.
Conclusion and Future Directions
9-Guanidino-nonanoic acid represents a promising scaffold for the development of new therapeutic agents and research tools. Its synthesis is feasible through established chemical methods, and its unique combination of a lipophilic tail and a hydrophilic, basic head group warrants further investigation into its biological activities. Future research should focus on the development of efficient and scalable synthetic routes, a thorough characterization of its physicochemical properties, and a comprehensive evaluation of its biological activity profile. The insights gained from such studies will undoubtedly contribute to a better understanding of the structure-activity relationships of guanidino-containing fatty acids and could pave the way for novel applications in medicine and biotechnology.
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